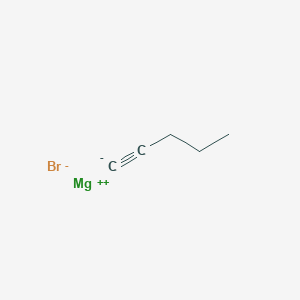

Magnesium, bromo-1-pentynyl-

Description

Contextualization within Organometallic Chemistry

Magnesium, bromo-1-pentynyl- is a prime example of an organometallic compound, a class of substances that feature a direct bond between a carbon atom and a metal. wwnorton.com Specifically, it is an alkynyl Grignard reagent, characterized by the general formula R-Mg-X, where R is an organic group (in this case, a 1-pentynyl group), Mg is magnesium, and X is a halogen (in this case, bromine). wikipedia.org The carbon-magnesium bond in these reagents is highly polarized, conferring a significant negative charge on the carbon atom, making it a potent nucleophile and a strong base. openstax.org This inherent reactivity is the cornerstone of their utility in chemical synthesis. These reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). openstax.orglibretexts.org

Significance of Alkynylmagnesium Halides in Organic Synthesis

Alkynylmagnesium halides, including Magnesium, bromo-1-pentynyl-, are invaluable tools for the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules. wikipedia.orgwikipedia.org Their primary role is as a source of a nucleophilic alkynyl group, which can readily attack electrophilic centers. One of their most common applications is the addition to carbonyl groups in aldehydes and ketones, which, after a work-up step with acid, yields secondary and tertiary alcohols, respectively. wikipedia.orgthermofisher.commasterorganicchemistry.com They also react with esters, adding twice to form tertiary alcohols. masterorganicchemistry.com Furthermore, these reagents can react with carbon dioxide to produce carboxylic acids after protonation. masterorganicchemistry.com The versatility of these reactions makes alkynylmagnesium halides essential reagents in the synthesis of natural products, pharmaceuticals, and advanced materials. thermofisher.com

Historical Development and Evolution of Magnesium, bromo-1-pentynyl- Chemistry

The story of Magnesium, bromo-1-pentynyl- is intrinsically linked to the discovery of Grignard reagents by the French chemist François Auguste Victor Grignard in 1900. wikipedia.orgthermofisher.com His groundbreaking work, which earned him the Nobel Prize in Chemistry in 1912, involved the reaction of organic halides with magnesium metal to form these powerful organometallic reagents. wikipedia.orgopenstax.orgwikipedia.org Initially, the focus was on alkyl and aryl Grignard reagents.

The synthesis of alkynylmagnesium halides presented a unique challenge. Unlike alkyl or aryl halides, 1-haloalkynes are often unstable, making the direct reaction with magnesium metal (RCCBr + Mg → RCCMgBr) generally not feasible. sciencemadness.org A significant advancement was the development of an alternative method: the deprotonation of a terminal alkyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide (RCCH + R'MgBr → RCCMgBr + R'H). sciencemadness.org This breakthrough opened the door to the widespread use of alkynyl Grignard reagents in synthesis.

Scope and Objectives of Research on Magnesium, bromo-1-pentynyl-

Contemporary research involving alkynylmagnesium halides like Magnesium, bromo-1-pentynyl- continues to expand their synthetic utility. Investigations focus on several key areas:

Development of Novel Synthetic Methodologies: Chemists are constantly seeking to broaden the range of reactions that can be achieved with these reagents, including their use in transition metal-catalyzed cross-coupling reactions to form complex molecular architectures. acs.org

Stereoselective Synthesis: A major goal is to control the three-dimensional arrangement of atoms in the products of Grignard reactions. Research is directed towards developing chiral auxiliaries and catalysts that can influence the stereochemical outcome of the addition of the alkynyl group to prochiral substrates. wikipedia.org

Applications in Total Synthesis: The efficient and reliable nature of alkynyl Grignard reactions makes them attractive for the total synthesis of complex natural products. Researchers continue to employ these reagents in key bond-forming steps in the construction of biologically active molecules. thermofisher.com

Mechanistic Studies: A deeper understanding of the reaction mechanisms, including the structure of the Grignard reagent in solution (which can exist as a complex equilibrium of various species), is sought to improve reaction efficiency and selectivity. acs.org

Compound Data Tables

Table 1: Properties of a Representative Alkynylmagnesium Halide (1-Propynylmagnesium bromide)

| Property | Value |

| Linear Formula | CH₃C≡CMgBr |

| Molecular Weight | 143.26 g/mol |

| CAS Number | 16466-97-0 |

| Form | Solution in THF |

| Concentration | Typically 0.5 M |

| Boiling Point | 65-67 °C |

| Density | 0.941 g/mL at 25 °C |

Data sourced from commercial supplier information for 1-Propynylmagnesium bromide, a close analog of Magnesium, bromo-1-pentynyl-. sigmaaldrich.comsigmaaldrich.com

Table 2: Representative Reactions of Alkynylmagnesium Halides

| Reactant | Reagent | Product Type |

| Aldehyde (R'CHO) | Alkynylmagnesium bromide | Secondary Alkyne Alcohol |

| Ketone (R'R''CO) | Alkynylmagnesium bromide | Tertiary Alkyne Alcohol |

| Ester (R'COOR'') | Alkynylmagnesium bromide (2 equiv.) | Tertiary Alkyne Alcohol |

| Carbon Dioxide (CO₂) | Alkynylmagnesium bromide | Alkynyl Carboxylic Acid |

This table illustrates the general reactivity of alkynylmagnesium halides. masterorganicchemistry.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

41246-05-3 |

|---|---|

Molecular Formula |

C5H7BrMg |

Molecular Weight |

171.32 g/mol |

IUPAC Name |

magnesium;pent-1-yne;bromide |

InChI |

InChI=1S/C5H7.BrH.Mg/c1-3-5-4-2;;/h3,5H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

IGOVCWQVPUJGKK-UHFFFAOYSA-M |

Canonical SMILES |

CCCC#[C-].[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium, Bromo 1 Pentynyl

Direct Grignard Formation Pathways

The most conventional method for preparing Grignard reagents involves the direct reaction of an organic halide with magnesium metal. masterorganicchemistry.com

From 1-Bromo-1-pentyne and Magnesium Metal

The direct synthesis of 1-pentynylmagnesium bromide from 1-bromo-1-pentyne and magnesium metal presents a theoretical pathway. However, the stability of 1-haloalkynes is a significant challenge, making this route less feasible in practice. sciencemadness.org

Optimization of Reaction Conditions and Solvents

Successful Grignard reagent formation is highly dependent on the reaction conditions. Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential. libretexts.orgadichemistry.com These solvents play a crucial role in stabilizing the Grignard reagent by forming a complex with the magnesium atom. The reaction must be conducted under anhydrous (dry) conditions, as even trace amounts of water can react with and destroy the Grignard reagent. quora.com Temperature control is also critical; while some reactions are initiated at room temperature, others may require cooling to manage exothermic reactions or heating to initiate the reaction. mit.edu

| Parameter | Condition | Purpose |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Stabilizes the Grignard reagent |

| Atmosphere | Anhydrous (Inert gas like Argon or Nitrogen) | Prevents reaction with water |

| Temperature | Varies (often initiated at room temperature) | Controls reaction rate |

Role of Activating Agents and Initiators

The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. adichemistry.com To overcome this, various activating agents and initiators are employed. Small amounts of iodine, 1,2-dibromoethane, or methyl iodide can be added to etch the magnesium surface and initiate the reaction. masterorganicchemistry.comadichemistry.comgoogle.com Mechanical activation, such as dry-stirring the magnesium turnings, can also be effective. masterorganicchemistry.com In some cases, highly reactive Rieke magnesium, prepared by reducing a magnesium salt, is used to facilitate the reaction with less reactive halides. adichemistry.com

| Activating Agent | Function |

| Iodine (I₂) | Etches the magnesium oxide layer |

| 1,2-Dibromoethane | Reacts with magnesium to expose a fresh surface |

| Methyl Iodide | Activates the magnesium surface |

Generation from Alkyne and Alkylmagnesium Halides (e.g., Ethynylmagnesium Bromide Analogy)

A more practical and widely used method for preparing alkynyl Grignard reagents involves the deprotonation of a terminal alkyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide or isopropylmagnesium chloride. sciencemadness.orgadichemistry.com The terminal proton of a 1-alkyne is acidic enough to be removed by a stronger Grignard base. quora.com This acid-base reaction is a reliable way to generate the desired alkynylmagnesium halide. For instance, reacting 1-pentyne (B49018) with ethylmagnesium bromide would yield 1-pentynylmagnesium bromide and ethane (B1197151) gas. This approach circumvents the instability issues associated with 1-haloalkynes. sciencemadness.org

Transmetalation Approaches to Magnesium, bromo-1-pentynyl-

Transmetalation offers an alternative route to Grignard reagents, involving the exchange of a metal from an organometallic compound to magnesium.

From Organozinc or Organoaluminum Compounds

The formation of Grignard reagents through the transmetalation of other organometallic species is a recognized strategy, though less common than their direct synthesis. This approach can be particularly useful when the precursor organometallic offers enhanced stability or reactivity control.

The generation of bromo(1-pentynyl)magnesium from an organozinc precursor, such as 1-pentynylzinc bromide, would theoretically involve a metal-exchange reaction. Organozinc reagents are known to be less reactive than their magnesium counterparts, which can allow for their preparation in the presence of sensitive functional groups. sigmaaldrich.com The subsequent transmetalation to the more reactive Grignard reagent would then be performed in situ for immediate use in a subsequent reaction. This can be represented by the following equilibrium:

C₃H₇C≡CZnBr + MgBr₂ ⇌ C₃H₇C≡CMgBr + ZnBr₂

Similarly, organoaluminum compounds, which can be prepared from the corresponding alkynes, offer another potential route. organicreactions.orgsigmaaldrich.com The carboalumination of alkynes is a well-established method for creating stereodefined alkenylaluminum species, and hydroalumination can lead to alkynylaluminum compounds. organicreactions.org The transfer of the 1-pentynyl group from an aluminum center to magnesium would constitute a transmetalation reaction, providing the desired Grignard reagent. While the direct synthesis of bromo(1-pentynyl)magnesium from organoaluminum precursors is not extensively documented in the literature, the principles of organometallic exchange reactions suggest its feasibility.

| Precursor Type | General Reaction | Potential Advantages |

| Organozinc | R-ZnX + MgY₂ ⇌ R-MgY + ZnXY | Increased functional group tolerance during precursor synthesis. |

| Organoaluminum | (R)₃Al + 3 MgX₂ ⇌ 3 R-MgX + AlX₃ | Potential for stereocontrolled precursor synthesis via carboalumination. |

Table 1. Transmetalation Approaches to Bromo(1-pentynyl)magnesium.

Chelation-Assisted and Stereoselective Formation of Bromo(1-pentynyl)magnesium

The concepts of chelation-assistance and stereoselectivity are more commonly associated with the reactions of Grignard reagents rather than their initial formation. However, these principles can be applied to the synthesis of chiral Grignard reagents, which are valuable in asymmetric synthesis.

While bromo(1-pentynyl)magnesium itself is achiral, the principles of stereoselective synthesis become relevant when considering more complex alkynyl Grignard reagents with chiral centers within their structure. Research has demonstrated the preparation of enantiomerically enriched secondary alkylmagnesium reagents with high retention of configuration. These methods often involve an iodine-lithium exchange followed by transmetalation to magnesium. Although not directly applicable to the achiral 1-pentynyl group, these studies pave the way for the development of chiral alkynyl Grignard reagents where a stereocenter is present elsewhere in the molecule.

Chelation can play a crucial role in controlling the stereochemical outcome of reactions involving Grignard reagents. In the context of forming the Grignard reagent itself, a chelating group appropriately positioned on the alkyne precursor could potentially influence the reactivity and stability of the resulting organomagnesium compound, although specific examples for bromo(1-pentynyl)magnesium are not prominent in the literature.

Catalytic Methods for the Generation of Bromo(1-pentynyl)magnesium

The use of transition metal catalysts is a cornerstone of modern organic synthesis, and their application extends to the chemistry of Grignard reagents. While catalysis is more frequently employed in the cross-coupling reactions of Grignard reagents, there is growing interest in catalytic methods for their formation.

Iron-catalyzed cross-coupling reactions of alkynyl Grignard reagents with alkyl halides have been shown to be highly effective. nih.govepfl.ch These reactions often involve the in situ formation or activation of the Grignard reagent. While not a direct catalytic synthesis of the Grignard reagent itself, these protocols highlight the synergy between transition metal catalysis and Grignard chemistry. For instance, an iron-catalyzed process could facilitate the reaction of a less reactive 1-pentynyl precursor to form the Grignard reagent in the presence of a catalyst.

Furthermore, the development of continuous flow processes for the synthesis of Grignard reagents offers a form of catalytic advantage by continuously passing the organic halide over activated magnesium, leading to efficient and safe production. youtube.com This methodology could be applied to the synthesis of bromo(1-pentynyl)magnesium from 1-bromopentyne, providing a scalable and controlled manufacturing process.

| Catalytic Approach | Description | Relevance to Bromo(1-pentynyl)magnesium |

| Iron Catalysis | Use of iron salts to promote cross-coupling reactions involving alkynyl Grignards. | Facilitates the in situ use and potential formation of the Grignard reagent in catalytic cycles. nih.gov |

| Continuous Flow | Passing a precursor over activated magnesium in a continuous reactor system. | Offers a safe and scalable method for the synthesis of the Grignard reagent. youtube.com |

Table 2. Catalytic Strategies Relevant to Bromo(1-pentynyl)magnesium Synthesis.

Reactivity and Mechanistic Investigations of Magnesium, Bromo 1 Pentynyl

Nucleophilic Addition Reactions of Magnesium, bromo-1-pentynyl-

As a potent nucleophile, the 1-pentynyl anion, delivered by the Grignard reagent, readily participates in nucleophilic addition reactions with a variety of electrophilic functional groups. mdma.ch The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, rendering it strongly nucleophilic. mdma.ch

The addition of Grignard reagents to carbonyl compounds is a cornerstone of alcohol synthesis. khanacademy.orgyoutube.com The reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com This process results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the corresponding alcohol. khanacademy.orgyoutube.com

The general mechanism for the reaction of bromo(1-pentynyl)magnesium with an aldehyde or ketone is as follows:

Nucleophilic Attack: The 1-pentynyl anion attacks the carbonyl carbon, breaking the carbon-oxygen pi bond.

Formation of Alkoxide: A magnesium alkoxide intermediate is formed.

Protonation: Subsequent addition of an acid (e.g., H₃O⁺) protonates the alkoxide to give the final alcohol product. youtube.com

With esters, the reaction proceeds further. After the initial addition of one equivalent of the Grignard reagent and elimination of the alkoxy group to form a ketone, a second equivalent of the Grignard reagent can add to the newly formed ketone, ultimately leading to a tertiary alcohol after workup. libretexts.org

Table 1: Reaction of Bromo(1-pentynyl)magnesium with Carbonyl Compounds

| Carbonyl Substrate | Intermediate Product | Final Product (after acidic workup) | Product Class |

| Aldehyde (R-CHO) | Magnesium alkoxide | R-CH(OH)-C≡C-CH₂CH₂CH₃ | Secondary Alkynyl Alcohol |

| Ketone (R₂C=O) | Magnesium alkoxide | R₂C(OH)-C≡C-CH₂CH₂CH₃ | Tertiary Alkynyl Alcohol |

| Ester (R-COOR') | Ketone (R-CO-C≡C-CH₂CH₂CH₃) | R(C≡C-CH₂CH₂CH₃)₂COH | Tertiary Alkynyl Alcohol |

The addition of bromo(1-pentynyl)magnesium to a prochiral aldehyde or an unsymmetrical ketone can lead to the formation of a new stereocenter, resulting in a chiral alkynyl alcohol (alkynol). The stereochemical outcome of such reactions is often predicted by models such as the Felkin-Anh and Cram's chelation-control models. youtube.com The Felkin-Anh model generally predicts the stereochemistry for non-chelating substrates, where the nucleophile attacks the carbonyl carbon from the least sterically hindered face. youtube.com In cases where the substrate contains a chelating group (e.g., an α-alkoxy group), the Grignard reagent can coordinate with both the carbonyl oxygen and the chelating heteroatom, leading to a cyclic transition state and directing the nucleophilic attack from a specific face. nih.gov This can result in high levels of diastereoselectivity. While specific studies on the stereoselectivity of bromo(1-pentynyl)magnesium are not abundant in the provided search results, the general principles of stereoselective additions of Grignard reagents apply.

Acid chlorides are highly reactive towards Grignard reagents. The reaction of bromo(1-pentynyl)magnesium with an acid chloride would be expected to proceed rapidly. The initial nucleophilic acyl substitution would form a ketone. However, since ketones are also reactive towards Grignard reagents, a second addition usually occurs, leading to a tertiary alcohol where two identical pentynyl groups have been added. pearson.comvaia.com It is often difficult to stop the reaction at the ketone stage.

The reaction with acid anhydrides follows a similar pattern. The first nucleophilic attack would cleave the anhydride, forming a ketone and a carboxylate salt. The resulting ketone can then react with a second equivalent of the Grignard reagent.

Table 2: Reactivity with Acid Derivatives

| Substrate | Initial Product | Final Product (after second addition and workup) |

| Acid Chloride (R-COCl) | Ketone (R-CO-C≡C-CH₂CH₂CH₃) | Tertiary Alcohol [R(C≡C-CH₂CH₂CH₃)₂COH] |

| Acetic Anhydride | Acetylpentynylketone | 2-Methyl-3-octyn-2-ol |

Imines, containing a carbon-nitrogen double bond, are analogous to carbonyl compounds and can undergo nucleophilic addition with Grignard reagents. The reaction of bromo(1-pentynyl)magnesium with an imine would yield a magnesium salt of an amine, which upon hydrolysis gives the corresponding amine with a newly installed pentynyl group. nih.gov

Nitriles react with Grignard reagents to form ketones after hydrolysis. masterorganicchemistry.comlibretexts.orgopenstax.org The nucleophilic 1-pentynyl group adds to the electrophilic carbon of the nitrile, forming an imine anion which is stabilized as a magnesium salt. masterorganicchemistry.comlibretexts.orgopenstax.org Aqueous workup then hydrolyzes the imine intermediate to a ketone. masterorganicchemistry.comlibretexts.orgopenstax.org This method is a valuable route for the synthesis of alkynyl ketones.

Table 3: Reaction with Imines and Nitriles

| Substrate | Intermediate | Final Product (after hydrolysis) | Product Class |

| Imine (R₂C=NR') | Magnesium salt of an amine | R₂C(NHR')-C≡C-CH₂CH₂CH₃ | Amine |

| Nitrile (R-C≡N) | Imine anion salt | R-CO-C≡C-CH₂CH₂CH₃ | Ketone |

The high ring strain of three-membered heterocycles like epoxides and aziridines makes them susceptible to ring-opening by nucleophiles. researchgate.net The reaction of bromo(1-pentynyl)magnesium with epoxides generally proceeds via an Sₙ2 mechanism. chemistrysteps.comlibretexts.org The nucleophilic attack occurs at one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. In asymmetrically substituted epoxides, the attack typically happens at the less sterically hindered carbon atom. youtube.comchemistrysteps.com This regioselectivity provides a useful method for the synthesis of β-hydroxy alkynes. youtube.comchemistrysteps.com

Aziridines, the nitrogen analogs of epoxides, can also be opened by Grignard reagents. nih.govresearchgate.net However, non-activated aziridines are generally less reactive than epoxides. nih.gov Often, the nitrogen atom of the aziridine (B145994) needs to be substituted with an electron-withdrawing group (e.g., a tosyl group) to activate the ring towards nucleophilic attack. mdma.chnih.gov The ring-opening of an activated aziridine with bromo(1-pentynyl)magnesium would result in the formation of a β-amino alkyne after workup. The regioselectivity of the attack depends on the substitution pattern of the aziridine and the reaction conditions. nih.govresearchgate.net

Additions to Carbonyl Compounds (Aldehydes, Ketones, Esters)

Cross-Coupling Reactions Involving Magnesium, bromo-1-pentynyl-

Bromo(1-pentynyl)magnesium, as a Grignard reagent, can participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools for the synthesis of more complex alkynyl structures.

One of the most prominent examples is the Kumada coupling , which involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Bromo(1-pentynyl)magnesium could be coupled with aryl, vinyl, or alkyl halides to produce the corresponding substituted pentynes. wikipedia.orgorganic-chemistry.org The general catalytic cycle involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Another important cross-coupling reaction for alkynyl compounds is the Sonogashira coupling . While the classic Sonogashira reaction involves a terminal alkyne and an organic halide with a palladium catalyst and a copper co-catalyst, variations using alkynyl Grignard reagents exist. wikipedia.orglibretexts.org In such cases, bromo(1-pentynyl)magnesium could react with aryl or vinyl halides, catalyzed by a palladium complex, to yield the corresponding disubstituted alkynes. wikipedia.orglibretexts.org

Table 4: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst | Product |

| Kumada Coupling | Aryl/Vinyl Halide (R-X) | Ni or Pd complex | R-C≡C-CH₂CH₂CH₃ |

| Sonogashira-type Coupling | Aryl/Vinyl Halide (R-X) | Pd complex (with or without Cu co-catalyst) | R-C≡C-CH₂CH₂CH₃ |

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira-type)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and alkynyl Grignard reagents like bromo(1-pentynyl)magnesium can serve as effective nucleophilic partners. These reactions, analogous in outcome to the Sonogashira coupling, provide a direct route to substituted alkynes. The general transformation involves the reaction of the alkynyl Grignard with an organic halide or triflate in the presence of a palladium catalyst.

The success of palladium-catalyzed cross-coupling reactions with bromo(1-pentynyl)magnesium is highly dependent on the nature of the electrophilic partner. Both vinyl and aryl halides are common substrates, though their reactivity can vary significantly.

Aryl Halides: The coupling of bromo(1-pentynyl)magnesium with aryl halides is a powerful method for the synthesis of arylalkynes. The reactivity of aryl halides generally follows the order: I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond. While aryl iodides are highly reactive and can often be coupled under mild conditions, aryl bromides may require higher temperatures or more active catalyst systems. Aryl chlorides are typically the most challenging substrates due to the strength of the C-Cl bond. Electron-withdrawing groups on the aryl halide can enhance reactivity by facilitating the oxidative addition step, while electron-donating groups may have the opposite effect. Steric hindrance around the site of coupling on the aryl halide can also significantly diminish reaction rates and yields.

Vinyl Halides: Vinyl halides are also effective electrophiles for this transformation, leading to the formation of conjugated enynes. Similar to aryl halides, the reactivity order is typically vinyl iodide > vinyl bromide > vinyl chloride. A key consideration in the coupling with vinyl halides is the retention of stereochemistry. Under appropriate conditions, the configuration of the double bond in the vinyl halide is often preserved in the enyne product. However, side reactions such as β-hydride elimination can become competitive, particularly with more challenging substrates or under elevated temperatures.

| Electrophile Type | General Reactivity | Key Considerations |

| Aryl Iodide | High | Mild conditions are often sufficient. |

| Aryl Bromide | Moderate | May require higher temperatures or more active catalysts. |

| Aryl Chloride | Low | Often requires specialized catalyst systems. |

| Vinyl Iodide | High | Good stereoretention is typically observed. |

| Vinyl Bromide | Moderate | Stereoretention is generally good but can be substrate-dependent. |

| Vinyl Chloride | Low | Challenging substrates; may require forcing conditions. |

The choice of palladium catalyst and associated ligands is critical for a successful cross-coupling reaction involving bromo(1-pentynyl)magnesium. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Initially, simple palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] were employed. However, the development of more sophisticated catalyst systems has greatly expanded the scope and efficiency of these reactions.

Phosphine (B1218219) Ligands: A wide array of phosphine ligands has been explored. Electron-rich and sterically bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have proven to be particularly effective. These ligands promote the oxidative addition step and can accelerate the rate of reductive elimination. Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also commonly used, offering increased catalyst stability.

N-Heterocyclic Carbenes (NHCs): In recent years, N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-couplings. NHCs form very stable bonds with the palladium center, creating highly active and robust catalysts. These catalysts can often overcome the challenges associated with less reactive electrophiles like aryl chlorides.

| Catalyst/Ligand System | Typical Application | Advantages |

| Pd(PPh₃)₄ | General purpose | Commercially available and widely used. |

| Pd(OAc)₂ / P(t-Bu)₃ | Coupling with aryl bromides and chlorides | High activity due to bulky, electron-rich ligand. |

| PdCl₂(dppf) | General purpose, good for functional group tolerance | Increased catalyst stability. |

| Pd-NHC Complexes | Coupling with challenging electrophiles (e.g., aryl chlorides) | High catalyst stability and activity. |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions provide an alternative to palladium-based systems for the coupling of alkynyl Grignard reagents. While often associated with the homo-coupling of alkynes (Glaser coupling), copper can also facilitate cross-coupling reactions. The classic Castro-Stephens reaction, for instance, involves the coupling of a copper(I) acetylide with an aryl halide.

In the context of bromo(1-pentynyl)magnesium, a copper(I) salt can be used as a catalyst or co-catalyst. The reaction likely proceeds through a transmetalation step where the alkynyl group is transferred from magnesium to copper, forming a copper(I) pentynylide intermediate. This intermediate then undergoes coupling with the electrophile. Copper-mediated couplings can sometimes offer different selectivity compared to palladium-catalyzed reactions and may be more cost-effective. However, they can also be more susceptible to side reactions like homo-coupling of the alkyne.

Iron-Catalyzed Coupling Reactions

The use of iron, an earth-abundant and less toxic metal, as a catalyst for cross-coupling reactions has garnered significant interest. Iron catalysts, such as iron(III) chloride (FeCl₃), have been shown to effectively catalyze the cross-coupling of alkynyl Grignard reagents with alkenyl electrophiles. jove.com

The reaction of bromo(1-pentynyl)magnesium with an alkenyl bromide or triflate in the presence of a catalytic amount of an iron salt can lead to the formation of the corresponding conjugated enyne in high yield. jove.com These reactions are often carried out in solvents like tetrahydrofuran (B95107) (THF). The addition of additives like lithium bromide has been found to be crucial in some cases, likely by preventing the formation of less reactive Grignard reagent aggregates. jove.com The mechanism of iron-catalyzed cross-couplings is complex and may involve radical pathways or the formation of low-valent iron species. The low cost and low toxicity of iron make this an attractive area for further development.

Other Transformations Mediated by Magnesium, bromo-1-pentynyl-

Beyond cross-coupling reactions, the nucleophilic character of bromo(1-pentynyl)magnesium allows it to participate in a range of other important chemical transformations.

Carboxylation and Carbonylation Reactions

Carboxylation: The reaction of Grignard reagents with carbon dioxide is a fundamental and widely used method for the synthesis of carboxylic acids. jove.comlibretexts.org Bromo(1-pentynyl)magnesium readily reacts with solid carbon dioxide (dry ice) in an ethereal solvent. youtube.com The nucleophilic 1-pentynyl anion attacks the electrophilic carbon atom of CO₂, forming a magnesium carboxylate salt. chemistrysteps.com Subsequent acidification with an aqueous acid, such as hydrochloric acid, protonates the carboxylate to yield 2-hexynoic acid. jove.com This transformation provides a straightforward method to extend the carbon chain by one carbon while introducing a valuable carboxylic acid functional group. chemistrysteps.com

CH₃(CH₂)₂C≡CMgBr + CO₂ → CH₃(CH₂)₂C≡CCO₂MgBr

CH₃(CH₂)₂C≡CCO₂MgBr + H₃O⁺ → CH₃(CH₂)₂C≡CCOOH + MgBr(OH) + H₂O

This method is generally high-yielding and tolerant of the triple bond functionality.

Carbonylation: While carboxylation involves reaction with CO₂, carbonylation refers to the incorporation of a carbonyl group (CO) from other sources, often carbon monoxide. These reactions are typically mediated by transition metal catalysts and can lead to a variety of carbonyl-containing compounds, such as ketones or aldehydes, depending on the reaction conditions and subsequent workup. The carbonylation of bromo(1-pentynyl)magnesium would represent a more complex transformation, likely requiring a sophisticated catalytic system to control the insertion of carbon monoxide and subsequent reaction steps.

Reactions with Organohalides for Extended Alkyne Synthesis

Magnesium, bromo-1-pentynyl- serves as a potent nucleophile, facilitating the extension of its carbon framework through reactions with various electrophilic partners. A significant application of this reactivity is in the cross-coupling with organohalides to synthesize extended alkynes. These reactions, often catalyzed by transition metals, provide a powerful tool for constructing complex molecular architectures.

The general transformation involves the reaction of the 1-pentynyl Grignard reagent with an organohalide (R-X, where R can be alkyl, aryl, or vinyl, and X is a halogen). While direct nucleophilic substitution on unactivated alkyl halides by Grignard reagents is often inefficient, transition metal catalysts, particularly those based on nickel, palladium, or copper, have been shown to effectively promote these coupling reactions. researchgate.net For instance, nickel and palladium complexes are widely employed to synthesize complex organic structures from readily available components via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net Copper-catalyzed cross-coupling reactions have also demonstrated high efficacy, especially for the reaction of Grignard reagents with primary alkyl halides. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction. For example, the use of a 1,3-butadiene (B125203) additive has been shown to facilitate a unique catalytic pathway for nickel- or palladium-catalyzed cross-coupling of alkyl halides with organomagnesium reagents. researchgate.net Similarly, the addition of zinc halides can mediate palladium-catalyzed cross-coupling reactions of Grignard reagents with aryl bromides, enhancing yields and functional group tolerance. organic-chemistry.org

The following table illustrates the expected products from the reaction of Magnesium, bromo-1-pentynyl- with various organohalides, based on known reactivity patterns of analogous Grignard reagents.

| Organohalide Reactant | Expected Product | Catalyst/Additive Example |

| Iodomethane | 2-Hexyne | Copper Iodide researchgate.net |

| 1-Bromopropane | 2-Octyne | Nickel Chloride |

| Iodobenzene | 1-Phenyl-1-pentyne | Palladium Acetate/Zinc Bromide organic-chemistry.org |

| Benzyl Bromide | 1-Phenyl-2-hexyne | Iron Salts |

This table is illustrative and based on the general reactivity of Grignard reagents. Specific yields for Magnesium, bromo-1-pentynyl- would require experimental verification.

Mechanistic Studies of Magnesium, bromo-1-pentynyl- Reactivity

A thorough understanding of the reaction mechanisms of Magnesium, bromo-1-pentynyl- is crucial for optimizing existing synthetic protocols and for the rational design of new chemical transformations.

The mechanism of Grignard reactions can be complex and may proceed through different pathways depending on the substrates and reaction conditions. While a simple nucleophilic addition is a common representation, other mechanisms, such as single-electron transfer (SET), can be operative, particularly with sterically hindered substrates. nih.gov

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of these reaction pathways. Quantum chemical calculations, including density functional theory (DFT) and multireference methods, are used to model the structures of reactants, intermediates, transition states, and products. uchicago.edu For example, calculations can help to map the potential energy surface of a reaction, identifying the lowest energy pathway and the structure of the transition state. The investigation of the reaction between a Grignard reagent and an imine using DFT calculations has allowed for the characterization of pre-complexes, transition states, and post-complexes, providing detailed insights into the bond-forming and bond-breaking processes. Such computational studies can be instrumental in understanding the factors that control the stereoselectivity of Grignard additions. nih.gov

For the reaction of Magnesium, bromo-1-pentynyl- with an organohalide, the catalytic cycle in a transition-metal-catalyzed cross-coupling reaction typically involves:

Oxidative Addition: The organohalide adds to the low-valent metal center.

Transmetalation: The 1-pentynyl group is transferred from the magnesium to the metal center.

Reductive Elimination: The two organic groups couple and are eliminated from the metal center, regenerating the catalyst and forming the final product.

The solvent plays a critical role in the formation and reactivity of Grignard reagents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they coordinate to the magnesium atom, stabilizing the Grignard reagent. libretexts.orglibretexts.org This coordination is crucial for the thermodynamic driving force of the Grignard reagent formation. libretexts.org The degree of solvent coordination can influence the aggregation state of the Grignard reagent in solution. The Schlenk equilibrium describes the disproportionation of a Grignard reagent into its corresponding diorganomagnesium compound and magnesium halide:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium, along with other aggregation phenomena, is influenced by the solvent, the nature of the R group, and the halogen. libretexts.org These different species can exhibit varying reactivity. For Magnesium, bromo-1-pentynyl-, the specific solvent and any additives will therefore have a profound effect on its structure in solution and, consequently, its reactivity in synthetic applications.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a reaction. youtube.com A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. youtube.com The magnitude of the KIE can provide information about the nature of the transition state. youtube.com

For instance, in the study of elimination reactions, a significant primary KIE is observed when the C-H bond is broken in the rate-limiting step. youtube.com In the context of Grignard reactions, KIE studies can help to distinguish between different proposed mechanisms. For example, a study of the reaction of phenylmagnesium bromide with a ketone could involve labeling one of the reactants with a heavier isotope (e.g., ¹³C or ¹⁴C) and measuring the effect on the reaction rate. The presence or absence of a significant KIE at a particular atomic position can provide evidence for which bonds are being altered in the rate-determining step.

Applications of Magnesium, Bromo 1 Pentynyl in Complex Molecular Synthesis

Total Synthesis of Natural Products and Analogues

The construction of natural products and their analogues often presents significant synthetic challenges due to their complex and stereochemically rich structures. Bromo-1-pentynyl-magnesium serves as a crucial building block in overcoming these hurdles, enabling the efficient assembly of key structural motifs.

Alkynyl Building Blocks in Natural Product Scaffolds

The 1-pentynyl group is a common feature in a variety of natural products, and bromo-1-pentynyl-magnesium provides a direct and efficient means for its incorporation. One notable application is in the synthesis of butenolide-containing natural products. These unsaturated lactones are present in numerous biologically active compounds. The addition of bromo-1-pentynyl-magnesium to suitable electrophiles, followed by subsequent cyclization and functional group manipulation, offers a convergent and effective strategy for the construction of the butenolide core. This approach has been instrumental in the synthesis of various natural products and their analogues, which are of interest for their potential therapeutic properties.

Stereocontrolled Approaches to Biologically Active Compounds

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as even minor variations can lead to significant differences in efficacy and selectivity. Bromo-1-pentynyl-magnesium has proven to be a valuable reagent in stereocontrolled synthetic sequences. For instance, in the synthesis of certain marine natural products, the diastereoselective addition of this Grignard reagent to chiral aldehydes or ketones is a key step in establishing the correct stereochemical configuration of the target molecule. The facial bias in these reactions is often dictated by the existing stereocenters in the substrate, allowing for the predictable formation of the desired diastereomer.

Stereoselective Transformations Utilizing Magnesium, bromo-1-pentynyl-

The development of stereoselective reactions is a cornerstone of modern organic synthesis. Bromo-1-pentynyl-magnesium has been successfully employed in both diastereoselective and enantioselective transformations, providing access to chiral molecules with high optical purity.

Diastereoselective Control in Carbon-Carbon Bond Formation

The diastereoselective addition of bromo-1-pentynyl-magnesium to chiral carbonyl compounds and imines has been extensively studied. A significant breakthrough in this area is the highly diastereoselective addition of propargyl magnesium halides, a class of reagents to which bromo-1-pentynyl-magnesium belongs, to N-sulfinyl imines. These reactions proceed with excellent levels of diastereocontrol, affording homopropargylamines with a high degree of stereopurity. The stereochemical outcome is influenced by the chiral sulfinyl group, which effectively directs the approach of the Grignard reagent. The resulting chiral amines are valuable intermediates for the synthesis of a wide range of nitrogen-containing bioactive molecules.

| Substrate | Reagent | Diastereomeric Ratio (dr) | Reference |

| Chiral N-sulfinyl imine | Propargylmagnesium bromide | >95:5 | nih.gov |

This table presents data for a closely related propargyl magnesium bromide, illustrating the high diastereoselectivity achievable in such reactions.

Enantioselective Methodologies for Chiral Centers

The enantioselective addition of alkynyl Grignard reagents to prochiral aldehydes is a powerful method for the synthesis of optically active propargyl alcohols. While specific data for bromo-1-pentynyl-magnesium is limited, the general strategy involves the use of a chiral ligand to modulate the reactivity and stereochemical course of the reaction. Chiral amino alcohols have been shown to be effective ligands in promoting the enantioselective alkynylation of aldehydes with other alkynylmagnesium reagents. rsc.org These ligands coordinate to the magnesium center, creating a chiral environment that favors the formation of one enantiomer over the other. The resulting chiral propargyl alcohols are versatile building blocks that can be further elaborated into a variety of complex molecules.

Construction of Advanced Intermediates and Pharmaceutically Relevant Scaffolds

Beyond the realm of natural product synthesis, bromo-1-pentynyl-magnesium plays a crucial role in the construction of advanced intermediates for the pharmaceutical industry. The introduction of the 1-pentynyl moiety can significantly impact the biological activity and pharmacokinetic properties of a drug candidate. This Grignard reagent is utilized in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. For example, the addition of bromo-1-pentynyl-magnesium to suitable precursors can be a key step in the assembly of substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. The versatility of the alkyne functionality allows for further diversification through click chemistry and other alkyne-specific transformations, enabling the rapid generation of compound libraries for drug discovery.

Synthesis of Pheromones and Signaling Molecules

The precise structures of insect pheromones, often characterized by long carbon chains with specific stereochemistry and functional groups, make them challenging synthetic targets. Magnesium, bromo-1-pentynyl- offers a valuable method for introducing a C5 acetylenic fragment, which can be further elaborated to achieve the desired pheromone structure. The triple bond provides a handle for stereoselective reductions to either cis or trans alkenes, a common motif in many insect signaling molecules.

One notable application is in the synthesis of polyacetylenic natural products, some of which exhibit pheromonal activity or are closely related to pheromone structures. For instance, the synthesis of certain C17 polyacetylenes, such as those belonging to the falcarinol (B191228) family, can employ a strategy involving the coupling of an alkynyl Grignard reagent like Magnesium, bromo-1-pentynyl- with a suitable electrophile. These polyacetylenes are of significant interest due to their diverse biological activities.

The general approach involves the nucleophilic addition of the 1-pentynyl anion to an electrophilic carbon, typically the carbonyl carbon of an aldehyde or the carbon of an epoxide. This reaction creates a new carbon-carbon bond and introduces a hydroxyl group, which can be a key functional group in the final pheromone structure or a precursor for further transformations.

Key Research Findings:

The synthesis of various long-chain acetylenic alcohols, which are precursors to many lepidopteran pheromones, often involves the reaction of an alkynyl Grignard reagent with an appropriate epoxide. The regioselective opening of the epoxide ring by the Grignard reagent is a crucial step in building the carbon skeleton of the target pheromone. Subsequent stereoselective reduction of the triple bond to a double bond, followed by functional group manipulation such as acetylation, leads to the final pheromone. While direct synthesis of a named pheromone using specifically Magnesium, bromo-1-pentynyl- is not extensively documented in readily available literature, the synthetic strategies for analogous structures strongly support its potential and application in this field.

Table 1: Examples of Pheromone Precursors Synthesized via Alkynyl Grignard Addition

| Starting Material (Electrophile) | Grignard Reagent | Intermediate Product | Potential Pheromone Class |

| Long-chain terminal epoxide | Magnesium, bromo-1-pentynyl- | Long-chain alkynyl alcohol | Lepidopteran sex pheromones |

| Dodecanal | Magnesium, bromo-1-pentynyl- | Heptadec-6-yn-5-ol | Precursor to unsaturated aldehydes |

Preparation of Specialty Chemicals and Materials Precursors

The reactivity of Magnesium, bromo-1-pentynyl- also extends to the synthesis of specialty chemicals and precursors for advanced materials. The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, including click chemistry, polymerization, and the formation of metal-acetylide complexes.

A significant application lies in the synthesis of functionalized alkynols. The reaction of Magnesium, bromo-1-pentynyl- with various aldehydes and ketones provides access to a wide range of secondary and tertiary propargyl alcohols. These compounds are valuable intermediates in organic synthesis and can be used as building blocks for pharmaceuticals, agrochemicals, and fragrances.

Furthermore, the triple bond can be incorporated into polymer backbones or as pendant groups, imparting unique thermal, electronic, or optical properties to the resulting materials. The synthesis of monomers containing the 1-pentynyl group, facilitated by the use of its Grignard reagent, is a key step in the development of such specialized polymers.

Detailed Research Findings:

Research into the synthesis of bioactive polyacetylenes like falcarinol and panaxytriol (B31408) highlights the utility of alkynyl Grignard reagents. In a synthetic route towards these C17 natural products, a C5 acetylenic unit can be introduced by the nucleophilic attack of a 1-pentynyl Grignard reagent on a long-chain aldehyde. This reaction forms the characteristic secondary alcohol adjacent to the triple bond found in these molecules. These polyacetylenes are under investigation for their potential health benefits and serve as prime examples of specialty chemicals derived from this synthetic methodology.

Table 2: Synthesis of Specialty Chemical Precursors using Magnesium, bromo-1-pentynyl-

| Reactant | Product | Application of Product |

| Dodecanal | Heptadec-6-yn-5-ol | Precursor for polyacetylenic natural products |

| Cyclohexanone | 1-(1-Pentynyl)cyclohexanol | Intermediate for specialty polymers and fine chemicals |

| Acetaldehyde | Hept-3-yn-2-ol | Building block for fragrances and pharmaceuticals |

Computational and Theoretical Chemistry Insights into Magnesium, Bromo 1 Pentynyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Grignard reagents. For Magnesium, bromo-1-pentynyl-, these calculations reveal a highly polarized carbon-magnesium (C-Mg) bond, which is a hallmark of Grignard reagents and the source of their nucleophilicity.

Computational models of analogous compounds like ethynylmagnesium chloride and propynylmagnesium chloride show that the C-Mg bond length is a critical parameter correlated with the reagent's stability. escholarship.org Shorter C-Mg bonds are generally associated with greater stability. escholarship.org The sp-hybridized carbon of the alkynyl group in 1-pentynylmagnesium bromide results in a more s-character in the C-Mg bond compared to its alkyl or vinyl counterparts, leading to a shorter and more stable bond.

The nature of the solvent is also a crucial factor in the electronic structure. Computational studies often model Grignard reagents with explicit solvent molecules, such as tetrahydrofuran (B95107) (THF) or diethyl ether, coordinated to the magnesium atom. This solvation is essential for stabilizing the Grignard reagent. In the case of 1-pentynylmagnesium bromide, the magnesium center is typically tetracoordinated, bonding to the pentynyl group, the bromine atom, and two solvent molecules.

Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges, providing a quantitative measure of the bond's polarity. In analogous alkynyl Grignard reagents, the acetylenic carbon bound to magnesium carries a significant negative charge, confirming its nucleophilic character.

Table 1: Representative Calculated Electronic Properties of Alkynyl Grignard Reagents (Analogous to 1-Pentynylmagnesium Bromide)

| Property | Representative Value (for C₂HMgBr in THF) | Method of Calculation | Significance |

| C-Mg Bond Length | ~2.1 - 2.2 Å | DFT (B3LYP) | Indicates the strength and nature of the crucial nucleophilic bond. |

| Mg-Br Bond Length | ~2.5 - 2.6 Å | DFT (B3LYP) | Reflects the ionic character of the magnesium-halogen interaction. |

| C(sp)-Mg-Br Bond Angle | ~110° - 120° | DFT (B3LYP) | Influences the steric environment around the reactive center. |

| NBO Charge on C(sp) | ~ -0.8 to -0.9 e | NBO Analysis | Quantifies the high nucleophilicity of the acetylenic carbon. |

| NBO Charge on Mg | ~ +1.5 to +1.6 e | NBO Analysis | Shows the high positive charge on the magnesium, facilitating coordination. |

Note: These values are illustrative and based on calculations for simpler alkynyl Grignard reagents. The actual values for Magnesium, bromo-1-pentynyl- may vary.

Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry provides powerful tools to model the intricate mechanisms of reactions involving Grignard reagents. For Magnesium, bromo-1-pentynyl-, reactions with electrophiles such as carbonyl compounds are of primary interest. The two predominant proposed mechanisms for Grignard reactions are the polar (nucleophilic addition) mechanism and the single-electron transfer (SET) mechanism.

DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates to construct a detailed reaction energy profile. For reactions of alkynyl Grignard reagents with aldehydes or ketones, the polar mechanism is generally favored. This involves the coordination of the carbonyl oxygen to the magnesium atom of the Grignard reagent, followed by the nucleophilic attack of the pentynyl group on the electrophilic carbonyl carbon.

The reaction energy profile for such a process would show the relative energies of the reactants, the transition state, and the product. The height of the energy barrier from the reactants to the transition state determines the reaction rate. Computational studies on analogous systems have shown that the reaction is typically exothermic.

The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium dihalide components, is also a critical aspect that can be modeled. The relative concentrations of these species in solution can influence the reaction mechanism and outcome.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, and these approaches can be applied to reactions involving Magnesium, bromo-1-pentynyl-. By calculating the energies of different possible reaction pathways, chemists can predict which products are most likely to form.

For instance, in the reaction of 1-pentynylmagnesium bromide with a ketone containing multiple electrophilic sites, computational modeling can predict the regioselectivity by comparing the activation energies for attack at each site. The pathway with the lower activation energy will be the favored one.

Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes. These models can learn complex relationships between the structures of reactants and the resulting products, enabling the prediction of reactivity for new compounds like 1-pentynylmagnesium bromide.

The diastereoselectivity of Grignard additions to chiral carbonyl compounds can also be rationalized and predicted using computational models. By analyzing the transition state geometries and energies for the formation of different stereoisomers, the preferred stereochemical outcome can be determined.

Rational Design of Ligands and Catalysts for Specific Transformations

While Grignard reagents like Magnesium, bromo-1-pentynyl- are highly reactive on their own, their reactivity and selectivity can be further tuned through the use of catalysts. Transition metal-catalyzed cross-coupling reactions, for example, are a powerful method for forming carbon-carbon bonds using Grignard reagents.

Computational chemistry plays a crucial role in the rational design of ligands for these catalysts. By understanding the electronic and steric effects of different ligands on the catalytic cycle, more efficient and selective catalysts can be developed. For instance, in a hypothetical nickel-catalyzed coupling reaction involving 1-pentynylmagnesium bromide, DFT calculations could be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

This modeling can help in designing ligands that, for example, promote the desired reductive elimination step over undesired side reactions. The electronic properties of the ligand, such as its ability to donate or withdraw electron density from the metal center, can be computationally evaluated and correlated with catalytic activity. Similarly, the steric bulk of the ligand can be optimized to control the selectivity of the reaction.

Methodological Advancements and Innovations in Magnesium, Bromo 1 Pentynyl Chemistry

Development of Flow Chemistry and Continuous Processing for Reactions

The synthesis and use of Grignard reagents, including Magnesium, bromo-1-pentynyl-, have traditionally been performed in batch reactors. However, this method presents challenges, particularly concerning safety and scalability. Grignard reactions are often highly exothermic, and the initial induction period followed by a rapid reaction can be difficult to control in large batches. researchgate.netubbcluj.ro This can lead to the formation of unwanted byproducts and potential safety hazards. ubbcluj.ro

Flow chemistry, or continuous processing, offers a robust solution to these challenges. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This enhanced control significantly improves safety by minimizing the volume of hazardous material reacting at any given moment and by enabling efficient heat dissipation. researchgate.netubbcluj.ro

For the formation of Grignard reagents, a continuous flow process can involve pumping an organic halide solution through a packed bed of magnesium turnings. ubbcluj.roresearchgate.net This setup ensures a high surface area of magnesium is always available for the reaction, leading to a more controlled and efficient process. ubbcluj.ro The continuous removal of the product from the reaction zone also minimizes the formation of byproducts like the Wurtz coupling product, which can be a significant issue in batch processes. researchgate.net While specific studies on the continuous flow synthesis of Magnesium, bromo-1-pentynyl- are not extensively documented, the principles and successes demonstrated with other Grignard reagents suggest a high potential for its application.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Grignard Reagent Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Reaction Control | Difficult to control temperature and mixing, especially on a large scale. researchgate.netubbcluj.ro | Precise control over temperature, pressure, and residence time. researchgate.net |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. ubbcluj.ro | Improved safety due to small reaction volumes and efficient heat exchange. researchgate.netubbcluj.ro |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by running the system for longer periods or by parallelizing reactors. researchgate.net |

| Product Purity | Prone to byproduct formation due to long reaction times and poor mixing. ubbcluj.ro | Higher purity due to shorter residence times and controlled conditions, minimizing side reactions. ubbcluj.roresearchgate.net |

| Efficiency | Can be less efficient due to induction periods and incomplete reactions. | More efficient with higher throughput and better yield. researchgate.net |

Green Chemistry Principles in the Use of Magnesium, bromo-1-pentynyl-

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to reactions involving Magnesium, bromo-1-pentynyl- can significantly enhance their sustainability.

One of the core principles of green chemistry is the use of safer solvents. researchgate.net Traditional Grignard reactions often employ ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which have associated safety and environmental concerns. Research has shown that greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, can be as effective or even superior for Grignard reactions. The use of such solvents in the synthesis and reactions of Magnesium, bromo-1-pentynyl- would be a significant step towards a more environmentally friendly process.

Polymer-Supported or Immobilized Reagent Systems

The use of polymer-supported or immobilized reagents is a significant advancement in synthetic chemistry, offering simplified purification and the potential for reagent recycling. In the context of Grignard reagents, this approach can involve immobilizing the reagent on a solid support, which can then be easily separated from the reaction mixture by filtration.

While the direct immobilization of Magnesium, bromo-1-pentynyl- is a specialized area, the broader field of polymer-supported organometallic reagents is well-established. For instance, polymer-supported catalysts are widely used in cross-coupling reactions, which often involve Grignard reagents as nucleophiles. The development of a stable, polymer-supported form of Magnesium, bromo-1-pentynyl- would facilitate its use in automated synthesis and flow chemistry systems, further enhancing efficiency and ease of use.

Recent research has also explored the use of Grignard reagents in polymerization processes. For example, Grignard reagents can initiate the polymerization of certain monomers and can be used to create functional polymers. Additives like lithium chloride can promote Grignard reagent-mediated polymerizations, leading to polymers with narrow molecular weight distributions. Additionally, water-scavenging Grignard reagents have been employed to improve the performance of polymerization reactions that are sensitive to moisture.

Microreactor Technology Integration for Enhanced Control

Microreactors, which are small-scale flow reactors, offer unparalleled control over reaction conditions due to their high surface-area-to-volume ratio. researchgate.netubbcluj.ro This feature is particularly advantageous for highly exothermic reactions like those involving Grignard reagents, as it allows for extremely efficient heat dissipation, thereby preventing thermal runaway and reducing the formation of byproducts. ubbcluj.roubbcluj.ro

The integration of microreactor technology in the synthesis of Grignard reagents has been shown to result in faster, safer, and cleaner reactions. ubbcluj.ro In a microreactor setup, the reactants are pumped through microchannels where they mix and react in a highly controlled environment. researchgate.netubbcluj.ro The short residence time within the reactor further inhibits side reactions. researchgate.net

Researchers at the Fraunhofer Institute for Microengineering and Microsystems (IMM) have developed a scalable microreactor for Grignard reagent synthesis that has demonstrated significant improvements in product purity and reaction speed. researchgate.net While this technology has been demonstrated for Grignard reagents in general, its application to the synthesis of Magnesium, bromo-1-pentynyl- would undoubtedly provide similar benefits, enabling its on-demand generation in a safe and highly controlled manner.

Future Directions and Emerging Research Avenues for Magnesium, Bromo 1 Pentynyl Chemistry

Expansion of Catalytic Systems and Scope

The development of novel catalytic systems is paramount to unlocking the full potential of 1-pentynylmagnesium bromide. Current research on Grignard reagents focuses heavily on transition-metal catalysis to control reactivity, selectivity, and enantioselectivity.

Future research will likely focus on the development of more sophisticated and efficient catalysts. Copper-based systems, which have shown promise in the conjugate addition and allylic alkylation of Grignard reagents, are a key area of interest. acs.org The introduction of novel chiral ligands, such as ferrocenyl diphosphine ligands like Taniaphos, can enable highly enantioselective additions to a broader range of substrates. acs.orgrug.nl The goal is to develop catalytic systems that can facilitate reactions currently challenging for 1-pentynylmagnesium bromide, such as the asymmetric addition to less reactive ketones and imines. nih.gov

The expansion of the reaction scope is another critical frontier. Researchers are exploring the 1,6-conjugate addition of Grignard reagents to in situ generated reactive intermediates like aza-p-quinone methides, opening new pathways to complex molecules such as chiral 4-(sec-alkyl)anilines. acs.orgrug.nl Applying this strategy to 1-pentynylmagnesium bromide could yield novel propargyl-substituted anilines, which are valuable precursors in medicinal chemistry. Furthermore, palladium-catalyzed cross-coupling reactions, mediated by additives like zinc halides to "soften" the Grignard reagent, could be optimized for 1-pentynylmagnesium bromide to couple with a wider variety of aryl and heteroaryl halides and triflates. organic-chemistry.org

Table 1: Potential Catalytic Systems for 1-Pentynylmagnesium Bromide Reactions

| Catalyst System | Target Reaction Type | Potential Substrates | Desired Outcome |

| Copper(I)/Chiral Diphosphine | Asymmetric 1,4-Addition | Acyclic Enones, Ketenes | High Enantioselectivity, Access to Chiral Alkynyl Ketones |

| Palladium/Trialkylphosphine | Cross-Coupling | Aryl and Heteroaryl Bromides | High Yield, Functional Group Tolerance |

| Nickel/Picolinamide Ligand | Reductive Cross-Coupling | Alkyl and Cyclopropyl Bromides | Formation of Novel Alkynyl-Alkyl Bonds |

| Copper(I)/Taniaphos Ligand | 1,6-Conjugate Addition | In situ generated aza-p-QM | Synthesis of Chiral Propargyl-Anilines |

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.govyoutube.com These computational tools can accelerate the discovery and optimization of reactions involving 1-pentynylmagnesium bromide.

Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and stereoselectivity. nih.govuvic.ca For 1-pentynylmagnesium bromide, this means predicting its reactivity with a vast array of electrophiles under various conditions without the need for exhaustive experimental screening. Algorithms can identify subtle patterns in reactivity that are not immediately obvious to human chemists, thereby guiding the design of more effective experiments. inl.gov For instance, a model could predict the optimal catalyst, solvent, and temperature for a specific cross-coupling reaction involving 1-pentynylmagnesium bromide, saving significant time and resources.

Furthermore, AI can be employed for de novo reaction discovery. By analyzing the fundamental principles of chemical reactivity, AI systems can propose entirely new transformations for 1-pentynylmagnesium bromide. appliedclinicaltrialsonline.com This could lead to the discovery of unprecedented bond-forming reactions or novel catalytic cycles. The combination of AI with high-throughput experimentation platforms creates a closed-loop system where the AI proposes experiments, a robot performs them, and the results are fed back to the AI to refine its models, dramatically accelerating the pace of discovery. nih.govappliedclinicaltrialsonline.com

Table 2: Applications of AI/ML in 1-Pentynylmagnesium Bromide Chemistry

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Models predict yield and selectivity based on reactants, reagents, and conditions. specialchem.com | Reduced experimental effort, faster optimization. |

| Catalyst Screening | Computational screening of virtual catalyst libraries to identify promising candidates. nih.gov | Accelerated discovery of more efficient and selective catalysts. |

| Retrosynthesis Planning | AI algorithms design synthetic routes to target molecules using 1-pentynylmagnesium bromide. arxiv.org | More efficient synthesis of complex molecules. |

| Mechanism Elucidation | AI can analyze kinetic and spectroscopic data to help elucidate reaction mechanisms. inl.gov | Deeper understanding of reactivity, leading to rational reaction design. |

Exploration of Novel Bond-Forming Reactions

While the formation of carbon-carbon bonds is the hallmark of Grignard chemistry, future research will explore the use of 1-pentynylmagnesium bromide in forming bonds with other elements. The development of methods for carbon-heteroatom bond formation is a significant area of interest.

The reaction of Grignard reagents with electrophilic nitrogen, oxygen, or sulfur sources could be expanded. For example, catalytic methods could be developed to facilitate the reaction of 1-pentynylmagnesium bromide with azides or oximes to form novel N-alkynyl compounds. Similarly, reactions with sulfonyl chlorides or disulfides could provide access to alkynyl thioethers and related sulfur-containing molecules. The challenge lies in controlling the high reactivity of the Grignard reagent to prevent side reactions and achieve selective bond formation. uni-muenchen.de

Another promising avenue is the exploration of unconventional reaction pathways. This includes the development of tandem reactions where an initial addition of 1-pentynylmagnesium bromide is followed by an in-situ cyclization or rearrangement, allowing for the rapid construction of complex molecular architectures from simple starting materials. nih.gov For instance, a reaction with a suitably functionalized electrophile could lead to a domino sequence of addition, elimination, and rearrangement to form heterocyclic compounds. nih.gov The discovery of such novel transformations would significantly broaden the synthetic utility of 1-pentynylmagnesium bromide beyond its current applications. acs.orgacs.org

Sustainable and Scalable Synthetic Applications

The principles of green chemistry are increasingly influencing the design of synthetic processes. rsc.orgmdpi.com Future research on 1-pentynylmagnesium bromide will undoubtedly focus on developing more sustainable and scalable methods for its preparation and use.

One key area is the replacement of traditional ether-based solvents with more environmentally benign alternatives. researchgate.net While ethers like THF and diethyl ether are effective, their volatility and peroxide-forming tendencies pose safety and environmental concerns. Research into using greener solvents or even solvent-free reaction conditions, such as those employed in mechanochemistry, is crucial. nih.govnih.gov Ball-milling techniques, which have been successfully used for the synthesis of other Grignard reagents, could be adapted for the preparation of 1-pentynylmagnesium bromide, reducing solvent waste and potentially enhancing reactivity. nih.gov

For industrial applications, scalability is a major consideration. The highly exothermic nature of Grignard reagent formation can be challenging to manage on a large scale in traditional batch reactors. researchgate.net Continuous flow chemistry offers a safer and more efficient alternative. researchgate.net In a flow reactor, small volumes of reagents are continuously mixed and reacted, allowing for better temperature control and improved safety. Developing a continuous flow process for the synthesis and subsequent reaction of 1-pentynylmagnesium bromide would be a significant step towards its large-scale industrial application, for example, in the synthesis of pharmaceuticals or agrochemicals. nih.govresearchgate.net Such a process would not only be safer and more scalable but also more consistent, leading to higher quality products. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.